An In-depth Technical Guide to the Synthesis and Characterization of Diallyldimethylammonium Chloride (DADMAC)
An In-depth Technical Guide to the Synthesis and Characterization of Diallyldimethylammonium Chloride (DADMAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diallyldimethylammonium chloride (DADMAC), a cationic monomer crucial for the production of poly(diallyldimethylammonium chloride) (PolyDADMAC). PolyDADMAC is a versatile polymer with wide-ranging applications, including water treatment, the paper industry, textiles, and cosmetics.[1][2] This document details the prevalent synthesis methodologies, experimental protocols for characterization, and a summary of key quantitative data.
Synthesis of Diallyldimethylammonium Chloride
The primary commercial synthesis of DADMAC involves the quaternization of dimethylamine (B145610) with allyl chloride.[1][3] Variations of this method aim to improve purity and yield while minimizing byproducts and environmental impact.[4][5]
1.1. Synthesis Pathway
The synthesis of DADMAC from dimethylamine and allyl chloride is a two-step process involving an initial alkylation to form an intermediate, followed by quaternization.[1][6]
Caption: Synthesis pathway of Diallyldimethylammonium Chloride (DADMAC).
1.2. Experimental Protocol: Two-Step Synthesis
This protocol is based on a common method for synthesizing DADMAC with high purity.[7]
Materials:
-
Dimethylamine solution
-
Allyl chloride
-
Sodium hydroxide (B78521) (NaOH) solution (50%)
-
Deionized water
Equipment:
-
Three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel
-
Reactor
-
pH meter
Procedure:
Step 1: Tertiary Amination
-
Add 100 parts of a 56.4% dimethylamine solution to the three-necked flask.
-
Slowly add 30 parts of allyl chloride at 0°C.
-
Simultaneously, add 180 parts of allyl chloride and 100 parts of 50% sodium hydroxide solution dropwise at a temperature of 3-5°C, maintaining the pH between 9.5 and 10.5.[8]
-
After the addition is complete, raise the temperature to 44°C and reflux until the pH of the reaction mixture drops to 6.4.[8]
-
Stop heating and cool the mixture.
Step 2: Purification
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The resulting aqueous solution contains DADMAC. The concentration can be determined, and it can be used directly for polymerization or further purified.[8]
A cleaner synthesis approach involves using microwave irradiation, which can significantly shorten the reaction time for the preparation of the tertiary amine from 6 hours to 7 minutes and uses water as a solvent instead of acetone.[4][5]
Characterization of Diallyldimethylammonium Chloride
The synthesized DADMAC and its subsequent polymer, PolyDADMAC, are characterized using various analytical techniques to determine their structure, purity, and physical properties.
2.1. Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of DADMAC and PolyDADMAC.
Caption: Experimental workflow for DADMAC and PolyDADMAC characterization.
2.2. Spectroscopic Characterization
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the DADMAC monomer and to confirm its polymerization.
Experimental Protocol:
-
Obtain a sample of DADMAC or PolyDADMAC.
-
Place the sample on the ATR crystal of the FTIR spectrometer.
-
Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of DADMAC and confirming the structure of the resulting PolyDADMAC, which favors a pyrrolidine (B122466) ring structure.[9][10]
Experimental Protocol:
-
Dissolve a known amount of DADMAC or PolyDADMAC in a suitable deuterated solvent (e.g., D₂O, d-DMSO).[11]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Process and analyze the spectra to assign peaks to the corresponding protons and carbons.
2.3. Thermal Analysis
2.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to evaluate the thermal stability of PolyDADMAC.
Experimental Protocol:
-
Place a small, accurately weighed sample of PolyDADMAC into a TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Record the weight loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC).
-
Determine the decomposition temperatures and thermal transitions.
Quantitative Data Summary
The following tables summarize key quantitative data for DADMAC and PolyDADMAC.
Table 1: Physicochemical Properties of DADMAC and PolyDADMAC
| Property | DADMAC | PolyDADMAC | Reference(s) |
| Molecular Formula | C₈H₁₆ClN | (C₈H₁₆ClN)n | [1][9] |
| Molecular Weight | 161.67 g/mol | 100,000s to >1,000,000 g/mol | [9][12] |
| Appearance | Colorless to light-yellow liquid | Colorless to light-yellow viscous liquid | [2][13] |
| Density | - | ~1.04 g/cm³ | [9] |
| Freezing Point | - | ~ -2.8 °C | [13] |
| Decomposition Temp. | - | 280-300 °C | [9] |
Table 2: Spectroscopic Data for DADMAC and PolyDADMAC
| Technique | Compound | Characteristic Peaks/Shifts | Reference(s) |
| FTIR (cm⁻¹) | DADMAC | ~1643 (C=C stretch) | [14] |
| PolyDADMAC | 2947, 2865 (C-H stretch), 1473, 1418 (skeletal vibrations) | [15] | |
| ¹H NMR (δ ppm) | DADMAC | 3.3 (-CH₃), 4.2 (-CH₂-), 5.7-5.9 (=CH₂), 6.0 (-CH=) | [16] |
| PolyDADMAC | Disappearance of peaks at 5.7-5.9 and 6.0 ppm | [16] | |
| ¹³C NMR (δ ppm) | DADMAC | 49.7 (-CH₃), 65.8 (-CH₂-), 124.5 (-CH=), 129.9 (CH₂=) | [16] |
| PolyDADMAC | Disappearance of peaks at 124.5 and 129.9 ppm | [16] |
Table 3: Thermal Analysis Data for PolyDADMAC
| Analysis | Observation | Temperature Range/Value | Reference(s) |
| TGA | Two-stage decomposition | - | [17] |
| Decomposition Activation Energy (Step I) | 83.42 to 98.53 kJ/mol | [17] | |
| Decomposition Activation Energy (Step II) | 163.63 to 223.68 kJ/mol | [17] | |
| DSC | Two endothermic peaks corresponding to TGA stages | - | [17] |
Conclusion
This guide provides a detailed overview of the synthesis and characterization of diallyldimethylammonium chloride. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals working with this important cationic monomer and its polymer. The synthesis via quaternization of dimethylamine and allyl chloride is a well-established method, and the characterization techniques outlined are essential for ensuring the quality and desired properties of the final product for various industrial applications.
References
- 1. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]
- 2. Poly(Dimethyl Diallyl Ammonium Chloride); PolyDADMAC; PDADMAC; Poly DMDAAC; Poly DMDAC; PDDA; PDMDAAC; PDMDAC; ammonium; diallyl dimethyl-, chloride; polymers; N, N-dimethyl-N-2-propenyl, chloride homopolymer; polyquaternium-6; quaternium-40 [iropolymer.com]
- 3. epa.gov [epa.gov]
- 4. A cleaner two-step synthesis of high purity diallyldimethylammonium chloride monomers for flocculant preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application and Preparation of Diallyldimethylammonium Chloride (DADMAC) in China | Uses, Benefits, Synthesis Methods, and Industrial Insights [langyou-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. Diallyldimethylammonium chloride synthesis - chemicalbook [chemicalbook.com]
- 9. POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]
- 10. PolyDADMAC Synthesis and analysis for water purification-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]
- 11. researchgate.net [researchgate.net]
- 12. PolyDADMAC - Wikipedia [en.wikipedia.org]
- 13. polybluechem.com [polybluechem.com]
- 14. Method Development for the Determination of Diallyldimethylammonium Chloride at Trace Levels by Epoxidation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. banglajol.info [banglajol.info]
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